molecular formula C18H19NO5S B2357047 methyl (2Z)-3-[(4-ethoxyphenyl)amino]-2-(phenylsulfonyl)acrylate CAS No. 1327195-80-1

methyl (2Z)-3-[(4-ethoxyphenyl)amino]-2-(phenylsulfonyl)acrylate

Cat. No.: B2357047
CAS No.: 1327195-80-1
M. Wt: 361.41
InChI Key: KUXFDNAWVPJXOG-LGMDPLHJSA-N
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Description

Methyl (2Z)-3-[(4-ethoxyphenyl)amino]-2-(phenylsulfonyl)acrylate is an organic compound with a complex structure that includes an ethoxyphenyl group, a phenylsulfonyl group, and an acrylate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (2Z)-3-[(4-ethoxyphenyl)amino]-2-(phenylsulfonyl)acrylate typically involves the reaction of 4-ethoxyaniline with phenylsulfonyl chloride to form an intermediate, which is then reacted with methyl acrylate under specific conditions to yield the final product. The reaction conditions often include the use of a base such as triethylamine and solvents like dichloromethane or toluene to facilitate the reaction.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl (2Z)-3-[(4-ethoxyphenyl)amino]-2-(phenylsulfonyl)acrylate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Sulfides.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl (2Z)-3-[(4-ethoxyphenyl)amino]-2-(phenylsulfonyl)acrylate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of methyl (2Z)-3-[(4-ethoxyphenyl)amino]-2-(phenylsulfonyl)acrylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structural features allow it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • Methyl (2Z)-3-[(4-methoxyphenyl)amino]-2-(phenylsulfonyl)acrylate
  • Methyl (2Z)-3-[(4-ethoxyphenyl)amino]-2-(methylsulfonyl)acrylate

Uniqueness

Methyl (2Z)-3-[(4-ethoxyphenyl)amino]-2-(phenylsulfonyl)acrylate is unique due to the presence of both the ethoxyphenyl and phenylsulfonyl groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

methyl (Z)-2-(benzenesulfonyl)-3-(4-ethoxyanilino)prop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19NO5S/c1-3-24-15-11-9-14(10-12-15)19-13-17(18(20)23-2)25(21,22)16-7-5-4-6-8-16/h4-13,19H,3H2,1-2H3/b17-13-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUXFDNAWVPJXOG-LGMDPLHJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC=C(C(=O)OC)S(=O)(=O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=CC=C(C=C1)N/C=C(/C(=O)OC)\S(=O)(=O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19NO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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